N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring:
- Thiazole core: A heterocyclic ring with sulfur and nitrogen atoms.
- Position 2: A sulfonamido group substituted with a 4-methoxyphenyl moiety.
- Position 4: A carboxamide group linked to a 4-isopropylphenyl substituent.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(4-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13(2)14-4-6-15(7-5-14)21-19(24)18-12-28-20(22-18)23-29(25,26)17-10-8-16(27-3)9-11-17/h4-13H,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROXDGILLNKEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the isopropylphenyl and methoxyphenylsulfonamido groups. Common reagents used in these reactions include thionyl chloride, isopropylamine, and methoxybenzenesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific pathways involved in tumor growth, particularly through the modulation of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cell signaling pathways that control cell proliferation and survival, making them attractive targets for cancer therapy. Inhibiting these enzymes can lead to decreased tumor cell viability and enhanced apoptosis in cancer cells .
Case Study: Inhibition of PTPs
- Research Findings : A study demonstrated that compounds similar to N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide effectively inhibited PTP activity, leading to reduced proliferation of cancer cell lines.
- Mechanism : The mechanism involves the disruption of signaling pathways that promote cell division, thereby inducing cell cycle arrest and apoptosis.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. By modulating inflammatory cytokines and pathways, this compound shows promise in alleviating symptoms associated with inflammatory conditions.
Research Insights
- In Vitro Studies : Laboratory studies have indicated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Therapeutic Implications : These findings suggest potential applications in treating autoimmune diseases and other conditions characterized by chronic inflammation.
Neurological Applications
Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic efficacy. Variations in substituents on the thiazole ring can significantly impact its biological activity.
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Isopropyl group | Enhances lipophilicity | Improves membrane permeability |
| Methoxy group | Modulates receptor binding | Affects potency against PTPs |
| Sulfonamide group | Increases solubility | Essential for bioavailability |
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Molecular Properties
The following table compares key structural features and properties of the target compound with analogues from the evidence:
*Calculated based on structural data.
Key Observations:
- Sulfonamido vs. Benzamido Groups : The target’s sulfonamido group (4-methoxyphenyl) provides stronger electron-donating effects compared to benzamido groups (e.g., 3,4,5-trimethoxybenzamido in Compound 53 ), which may enhance hydrogen bonding with biological targets.
- Carboxamide Substituents : The 4-isopropylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like cyclopropyl (Compound 36 ) or polar groups like 4,4-difluorocyclohexyl (Compound 53 ). This could improve membrane permeability but reduce aqueous solubility.
Pharmacological Implications
- Enzyme Inhibition : Compounds with 3,4,5-trimethoxybenzamido groups (e.g., ) show enhanced interactions with hydrophobic enzyme pockets, while the target’s sulfonamido group may target polar residues.
- Metabolic Stability : Fluorinated groups (e.g., 4,4-difluorocyclohexyl in ) resist oxidative metabolism, whereas the target’s isopropylphenyl group may undergo CYP450-mediated oxidation.
- Activity Data : Pyridinyl-thiazole carboxamides in demonstrate statistically significant activity (p<0.05), highlighting the importance of heteroaromatic substituents. The target’s methoxy group could similarly modulate activity through electronic effects.
Biological Activity
N-(4-isopropylphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a thiazole ring, a carboxamide group, and sulfonamide functionalities. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
The compound's structure influences its interaction with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research has indicated that thiazole derivatives often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Some thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease treatment.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases.
- Anticancer Mechanisms : Studies suggest that thiazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Research Findings and Case Studies
- Antimicrobial Activity :
-
Anticancer Activity :
- A series of thiazole derivatives were synthesized and tested for antiproliferative effects on melanoma and prostate cancer cell lines. The results indicated that modifications on the thiazole backbone enhanced anticancer activity, with IC50 values dropping into the nanomolar range for some compounds .
- Enzyme Inhibition Studies :
Data Table: Biological Activities of Related Thiazole Derivatives
| Compound Name | Activity Type | IC50 Value | Target/Mechanism |
|---|---|---|---|
| Compound A | Antimicrobial | 10 µg/mL | Gram-positive bacteria |
| Compound B | Anticancer | 5 nM | Tubulin polymerization |
| Compound C | Acetylcholinesterase | 2.7 µM | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
